An In-depth Technical Guide to Isopropyl 2-bromo-2-methylpropanoate: Chemical Properties and Structure
An In-depth Technical Guide to Isopropyl 2-bromo-2-methylpropanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 2-bromo-2-methylpropanoate (B8525525) is a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support researchers, scientists, and drug development professionals in the effective utilization and characterization of this compound.
Chemical Structure and Identification
Isopropyl 2-bromo-2-methylpropanoate, also known as isopropyl α-bromoisobutyrate, is a halogenated ester. Its structure consists of a central quaternary carbon atom bonded to a bromine atom, two methyl groups, and a carboxyl group which is esterified with an isopropyl group.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | propan-2-yl 2-bromo-2-methylpropanoate[1] |
| CAS Number | 51368-55-9[1] |
| Molecular Formula | C₇H₁₃BrO₂[1] |
| SMILES | CC(C)OC(=O)C(C)(C)Br[1] |
| InChI Key | UNZJYKKJZGIFCG-UHFFFAOYSA-N[1] |
Physicochemical Properties
Isopropyl 2-bromo-2-methylpropanoate is a colorless to pale yellow liquid under standard conditions.[2] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 209.08 g/mol [1] |
| Boiling Point | 168-170 °C[2] |
| Melting Point | 27 °C[2] |
| Density | 1.26 g/cm³[2] |
| Flash Point | 56 °C[2] |
| Refractive Index | 1.436[2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol.[3] |
Synthesis and Purification
The primary method for the synthesis of Isopropyl 2-bromo-2-methylpropanoate is the esterification of 2-bromo-2-methylpropionic acid with isopropanol (B130326).[2]
Synthesis Workflow
Caption: General workflow for the synthesis of Isopropyl 2-bromo-2-methylpropanoate.
Experimental Protocol: Synthesis
Materials:
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2-bromo-2-methylpropionic acid
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Isopropanol
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Sulfuric acid (catalytic amount)
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Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-methylpropionic acid in an excess of isopropanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the excess isopropanol under reduced pressure.
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Dilute the residue with diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude Isopropyl 2-bromo-2-methylpropanoate is purified by fractional distillation under reduced pressure.
Procedure:
-
Set up a fractional distillation apparatus.
-
Place the crude product in the distillation flask.
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Heat the flask gently and collect the fraction that distills at the appropriate boiling point and pressure. The boiling point is reported to be 168-170 °C at atmospheric pressure.[2]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for assessing the purity of Isopropyl 2-bromo-2-methylpropanoate and confirming its molecular weight.
Table 3: GC-MS Parameters
| Parameter | Value |
| Column | Non-polar capillary column (e.g., HP-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 60 °C, ramp to 240 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the chemical structure of the molecule.
Table 4: Predicted ¹H and ¹³C NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~5.0 | septet | -CH- (isopropyl) |
| ~1.9 | s | -C(CH₃)₂Br | |
| ~1.2 | d | -CH(CH₃)₂ | |
| ¹³C | ~170 | s | C=O |
| ~70 | d | -CH- (isopropyl) | |
| ~55 | s | -C(CH₃)₂Br | |
| ~30 | q | -C(CH₃)₂Br | |
| ~21 | q | -CH(CH₃)₂ |
Note: Predicted values. Actual shifts may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980 | C-H stretch (alkane) |
| ~1730 | C=O stretch (ester) |
| ~1270 | C-O stretch (ester) |
| ~600 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of Isopropyl 2-bromo-2-methylpropanoate will show a characteristic isotopic pattern for bromine-containing fragments.
Table 6: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 208/210 | [M]⁺ (Molecular ion) |
| 129 | [M - Br]⁺ |
| 87 | [M - C₃H₆ - Br]⁺ |
| 43 | [C₃H₇]⁺ (isopropyl cation) |
Applications in Drug Development
Isopropyl 2-bromo-2-methylpropanoate is a key building block in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of Elafibranor, a drug investigated for the treatment of non-alcoholic steatohepatitis (NASH).[2] Its reactive bromine atom allows for nucleophilic substitution reactions, making it a versatile reagent for introducing the isobutyrate ester moiety into larger molecules.
Safety and Handling
Isopropyl 2-bromo-2-methylpropanoate is a combustible liquid and should be handled with appropriate safety precautions.[2] It is irritating to the eyes, respiratory system, and skin.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Logical Relationship of Analytical Techniques
Caption: Logical workflow for the analytical characterization of the compound.
